

Tyrosinase (206-214) peptide quality control and purity assessment

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Compound of Interest

Compound Name: Tyrosinase (206-214), human

Cat. No.: B066410

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Technical Support Center: Tyrosinase (206-214) Peptide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of the Tyrosinase (206-214) peptide (Sequence: AFLPWHRLF).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of the Tyrosinase (206-214) peptide?

A1: The theoretical monoisotopic molecular weight of the Tyrosinase (206-214) peptide (C₆₁H₈₃N₁₅O₁₀) is approximately 1185.65 Da, and the average molecular weight is approximately 1186.41 Da. This should be confirmed using mass spectrometry.

Q2: What purity level is recommended for in-vitro cellular assays?

A2: For cellular assays, a purity of >95% as determined by HPLC is generally recommended to avoid off-target effects from impurities. For more sensitive applications like structural studies or in-vivo use, >98% purity is often required.

Q3: How should I dissolve and store the lyophilized Tyrosinase (206-214) peptide?

A3: The Tyrosinase (206-214) peptide is hydrophobic. It is recommended to first dissolve the peptide in a minimal amount of sterile DMSO (e.g., 100 mg/mL) and then slowly add the aqueous buffer (e.g., PBS) to the desired concentration with gentle vortexing.^[1] For long-term storage, it is best to store the lyophilized peptide at -20°C or -80°C.^[1] Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided by preparing aliquots.^[1]

Q4: The Tyrosinase (206-214) peptide sequence contains Tryptophan (W). Are there any specific stability concerns?

A4: Yes, the indole side chain of Tryptophan is susceptible to oxidation.^{[2][3][4]} This can occur during synthesis, cleavage, purification, or storage. Oxidation can lead to the formation of several byproducts, including N-formylkynurenine (+32 Da), kynurenine (+4 Da), and various hydroxylated forms (+16 Da).^{[2][5]} It is crucial to use scavengers during peptide cleavage and to store the peptide under oxygen-free conditions if possible.

Troubleshooting Guides

HPLC Purity Assessment

Observed Problem	Potential Cause(s)	Recommended Solution(s)
Broad or tailing peaks in HPLC chromatogram.	1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Peptide aggregation.	1. Adjust the mobile phase pH. For peptides containing histidine, using an acidic mobile phase (e.g., with 0.1% TFA or formic acid) can improve peak shape by protonating the imidazole side chain.[6] 2. Use a different column chemistry (e.g., a column specifically designed for peptide separations). 3. Dissolve the sample in a stronger organic solvent or sonicate briefly before injection.
Multiple peaks observed in the HPLC chromatogram.	1. Presence of synthesis-related impurities (e.g., deletion or truncated sequences). 2. Oxidation of the Tryptophan residue. 3. Deamidation of any potential Asn or Gln residues (not present in this sequence, but a general consideration). 4. Epimerization of amino acids, particularly Histidine.[7]	1. Analyze the peaks by mass spectrometry to identify the nature of the impurities. 2. For suspected oxidation, look for mass shifts of +16 Da or +32 Da.[5] 3. Optimize synthesis and purification protocols to minimize impurity formation.
Low recovery or no peak detected.	1. Poor solubility of the peptide in the injection solvent. 2. Adsorption of the peptide to vials or tubing. 3. Peptide aggregation.	1. Optimize the sample solvent. Try dissolving in a small amount of DMSO first, then diluting with the mobile phase.[8] 2. Use low-adsorption vials and tubing. 3. Sonicate the sample solution briefly before injection.

Mass Spectrometry Analysis

Observed Problem	Potential Cause(s)	Recommended Solution(s)
Observed mass does not match the theoretical mass.	1. Presence of salt adducts (e.g., Na ⁺ , K ⁺). 2. Incorrect charge state assignment. 3. Peptide modifications (e.g., oxidation, formylation).	1. Check for adducts and recalibrate the instrument if necessary. 2. Verify the charge state by examining the isotopic distribution. 3. Look for common mass shifts associated with modifications (e.g., +16 Da for oxidation).
Multiple peaks with higher molecular weights are observed.	1. Peptide aggregation or dimerization. 2. Presence of incompletely removed protecting groups.	1. Analyze the sample under denaturing conditions. 2. Review the synthesis and cleavage protocols to ensure complete deprotection.
Fragmentation (MS/MS) data is difficult to interpret.	1. Side reactions of the Tryptophan residue during fragmentation.	1. Be aware of characteristic fragment ions for oxidized Tryptophan residues. ^[2] For example, Kynurenine-containing peptides can show a characteristic fragment at m/z 174.1. ^[2]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Objective: To determine the purity of the Tyrosinase (206-214) peptide.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column suitable for peptide analysis (e.g., 4.6 x 150 mm, 3.5 µm particle size).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes. The specific gradient may need to be optimized based on the hydrophobicity of the peptide.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm. The absorbance at 214 nm detects the peptide bonds, while 280 nm is useful for detecting the Tryptophan residue.
- Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 μ m filter before injection.

Mass Spectrometry (MS)

- Objective: To confirm the identity (molecular weight) of the Tyrosinase (206-214) peptide and identify any impurities.
- Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
- Sample Preparation (for ESI-MS): The sample can be infused directly or analyzed online with an LC-MS system using the HPLC conditions described above (with formic acid instead of TFA for better MS sensitivity).
- Sample Preparation (for MALDI-MS): Co-crystallize the peptide sample with a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid) on a MALDI target plate.
- Analysis: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 500-2000 m/z).

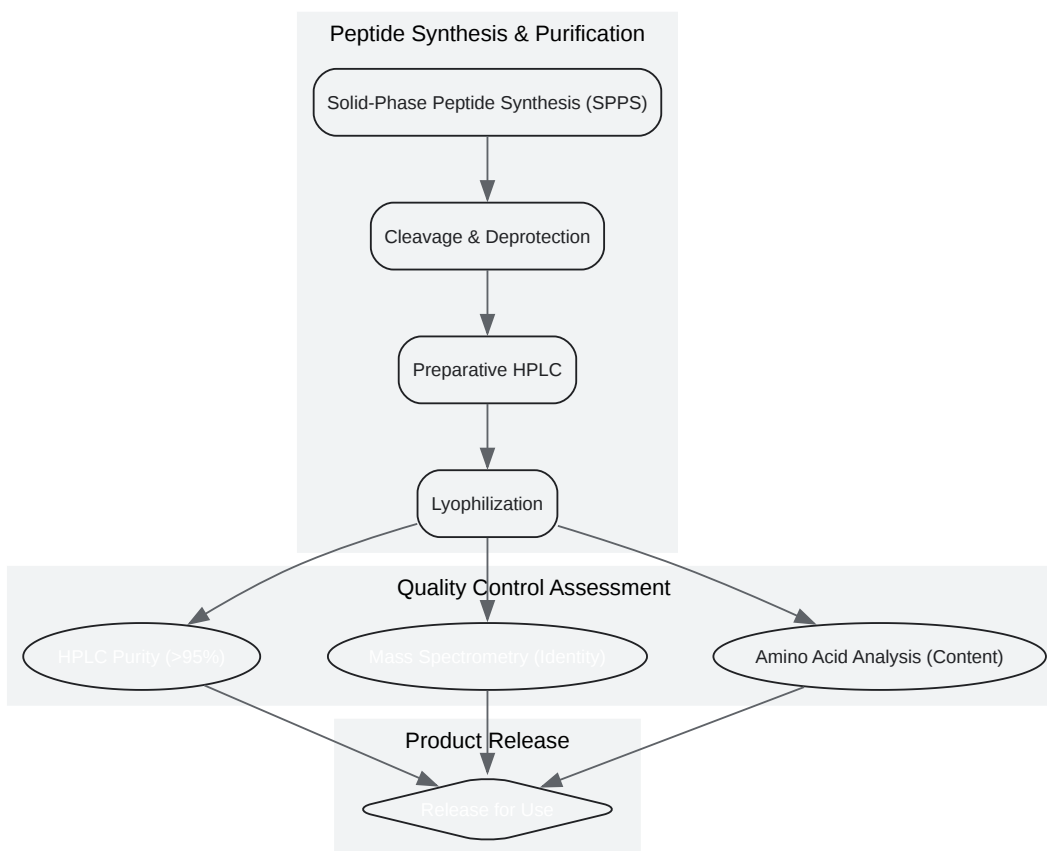
Amino Acid Analysis (AAA)

- Objective: To determine the amino acid composition and quantify the net peptide content.

- Methodology:
 - Hydrolysis: The peptide is hydrolyzed to its constituent amino acids. Acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is common, but this method destroys Tryptophan.[9] For Tryptophan-containing peptides, alkaline hydrolysis (e.g., 4.2 M NaOH) or acid hydrolysis with a protecting agent (e.g., thioglycolic acid) is necessary to preserve the Tryptophan residue.[9][10]
 - Derivatization: The free amino acids are derivatized with a reagent (e.g., phenyl isothiocyanate - PITC) to make them detectable by UV or fluorescence.
 - Chromatographic Separation: The derivatized amino acids are separated by HPLC.
 - Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a known standard. The net peptide content can be calculated from this data.

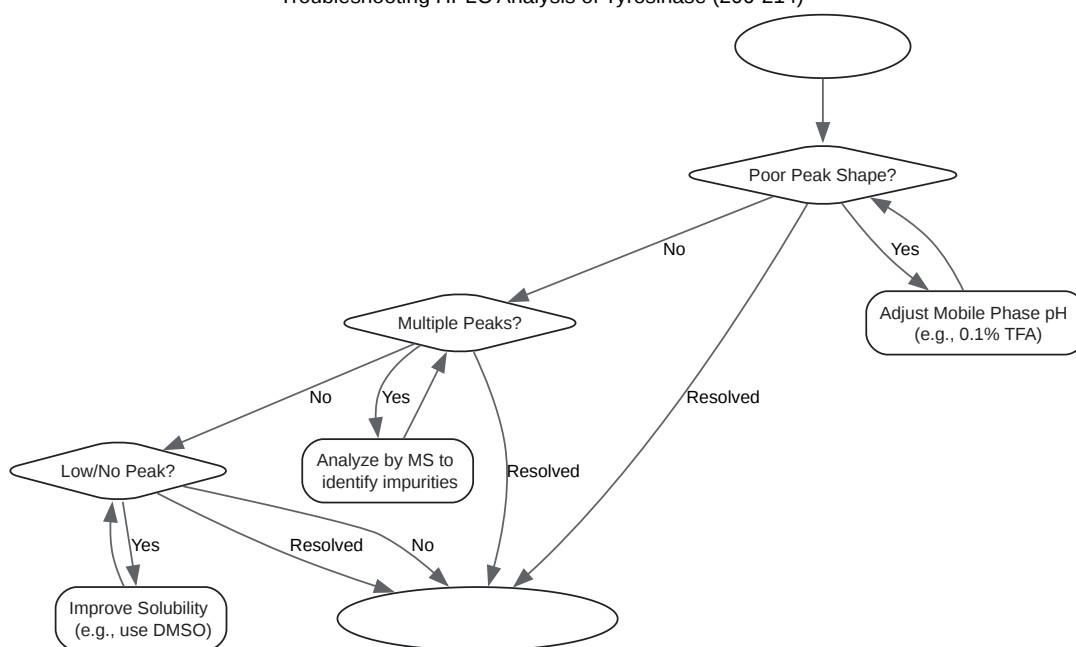
Visualizations

Quality Control Workflow for Tyrosinase (206-214) Peptide

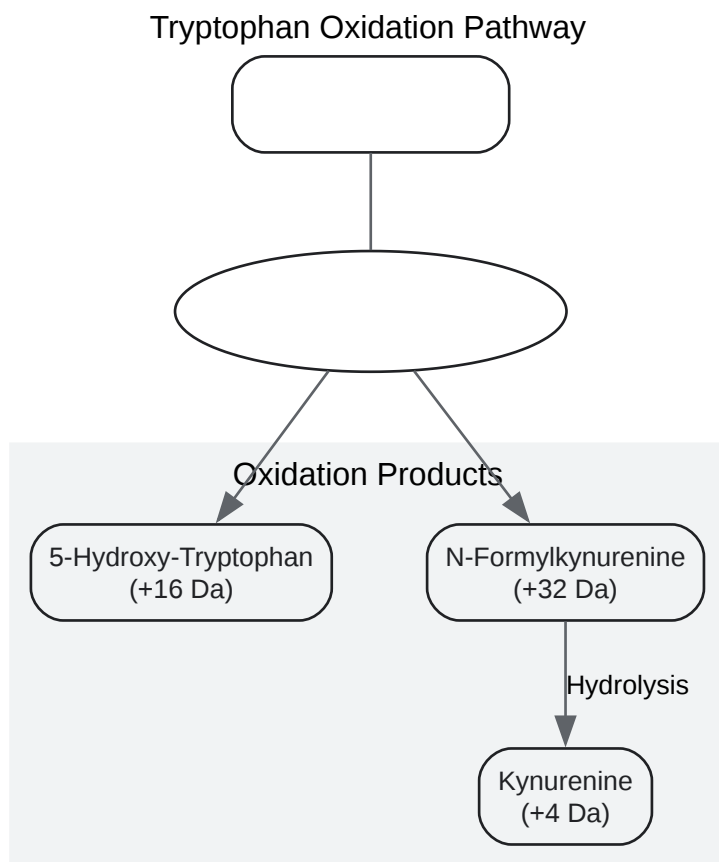
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Caption: Quality control workflow for synthetic Tyrosinase (206-214) peptide.

Troubleshooting HPLC Analysis of Tyrosinase (206-214)

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Caption: Logic diagram for troubleshooting common HPLC issues.



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Caption: Common oxidation products of the Tryptophan residue.

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